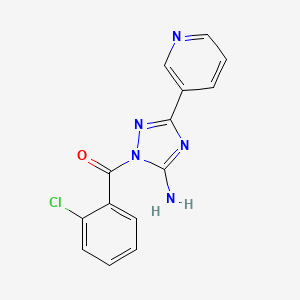

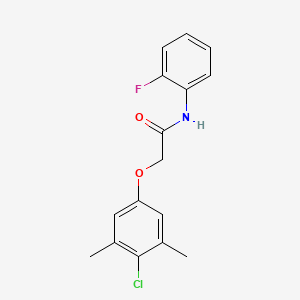

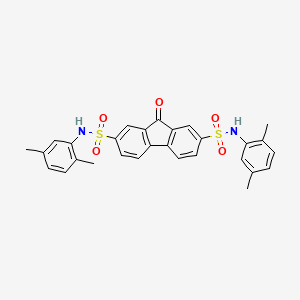

![molecular formula C15H10ClN3OS2 B5883780 N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5883780.png)

N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves condensation reactions, coupling of amines with carbon disulfides, or interactions with chlorobenzamide precursors. While specific studies directly detailing the synthesis of N-[(1,3-Benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide were not identified, research on similar benzothiazole derivatives provides insight into potential methodologies. These processes can include nucleophilic substitution reactions followed by amide formation steps to introduce the chlorobenzamide moiety (Shaterian & Hosseinian, 2015).

Molecular Structure Analysis

Molecular structure determination of benzothiazole derivatives is commonly achieved through X-ray crystallography, NMR spectroscopy, and computational modeling techniques. These methods allow for the elucidation of bond lengths, angles, and the overall geometry of the molecule, providing a deep understanding of the molecular structure's influence on its reactivity and interaction with biological targets. For instance, the crystal structure of related compounds reveals their conformation and potential intermolecular interactions (Al-Omran & El-Khair, 2014).

Chemical Reactions and Properties

Benzothiazole compounds engage in a variety of chemical reactions, including cyclization, nucleophilic substitution, and electrophilic addition. These reactions are pivotal for the synthesis of various derivatives with enhanced biological activities. The reactivity of the benzothiazole ring, especially at positions 2 and 6, is crucial for the formation of compounds with potential pharmacological applications. The synthesis and reaction mechanisms often involve intermediates that can be further functionalized to produce a wide array of derivatives (Kobayashi & Fujiwara, 2020).

Direcciones Futuras

The future directions for the research on “N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide” and similar compounds could include further exploration of their diverse biological activities, optimization of their synthesis, and investigation of their potential applications in various fields such as medicinal chemistry .

Mecanismo De Acción

Target of Action

It is known that benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

It’s known that benzothiazole derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Benzothiazole derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

It is noted that the admet calculation showed a favourable pharmacokinetic profile of synthesized benzothiazole derivatives .

Result of Action

It is known that benzothiazole derivatives have shown promising activity against staphylococcus aureus with certain compounds exhibiting bactericidal activity .

Action Environment

It is known that environmental factors can influence the activity of benzothiazole derivatives .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-ylcarbamothioyl)-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3OS2/c16-10-5-3-4-9(8-10)13(20)18-14(21)19-15-17-11-6-1-2-7-12(11)22-15/h1-8H,(H2,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIMCBQBMOIDKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

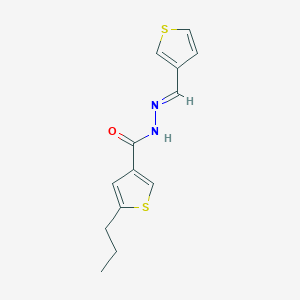

![[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5883697.png)

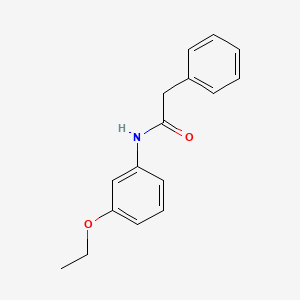

![1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5883698.png)

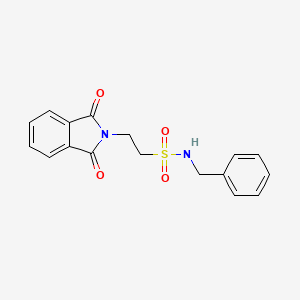

![N'-{[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5883736.png)

![3-[(4-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B5883757.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5883771.png)